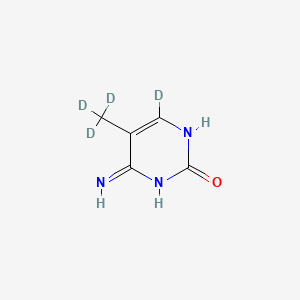
5-Methyl-d3-cytosine-6-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-d3-cytosine-6-d1 is a stable isotope-labeled compound, often used in scientific research for various applications. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful for tracing and studying biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-d3-cytosine-6-d1 involves the incorporation of deuterium into the cytosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a cytosine derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high chemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using deuterated reagents.
Quality Control: Rigorous testing to ensure the product meets the required specifications.
Packaging: The compound is packaged in controlled environments to maintain its stability and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-d3-cytosine-6-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions include various deuterated and non-deuterated cytosine derivatives, which can be further studied for their biochemical properties.
Wissenschaftliche Forschungsanwendungen
5-Methyl-d3-cytosine-6-d1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of DNA methylation and epigenetic modifications.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-d3-cytosine-6-d1 involves its incorporation into DNA or RNA, where it can be used to study methylation patterns and other biochemical processes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to trace the compound’s interactions and effects within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylcytosine: A naturally occurring cytosine derivative involved in DNA methylation.
5-Hydroxymethylcytosine: Another cytosine derivative with roles in epigenetic regulation.
5-Formylcytosine: A cytosine derivative involved in DNA demethylation processes.
Uniqueness
5-Methyl-d3-cytosine-6-d1 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Unlike its non-deuterated counterparts, it provides a distinct advantage in studies requiring detailed tracking of molecular interactions and pathways.
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
129.15 g/mol |
IUPAC-Name |
6-deuterio-4-imino-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChI-Schlüssel |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=N)NC(=O)N1)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CNC(=O)NC1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


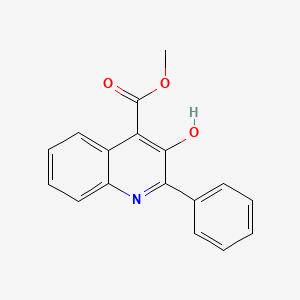
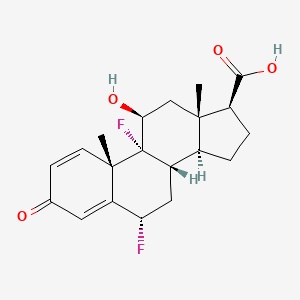
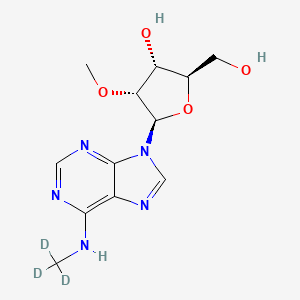
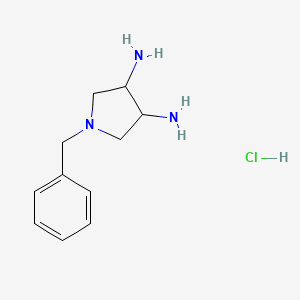
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
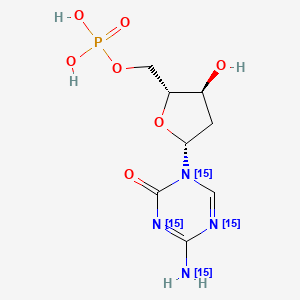
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
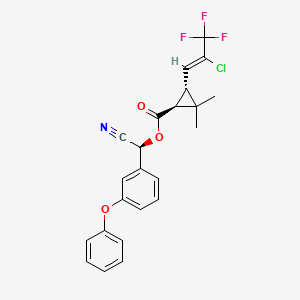
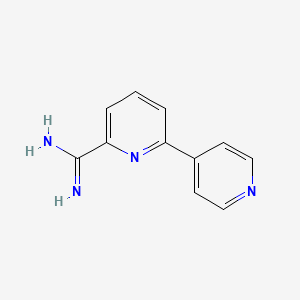
![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
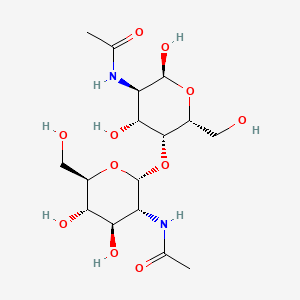
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
